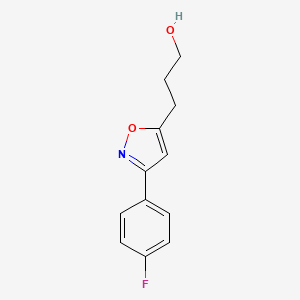

![molecular formula C13H13Cl2N B1356800 [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-42-1](/img/structure/B1356800.png)

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

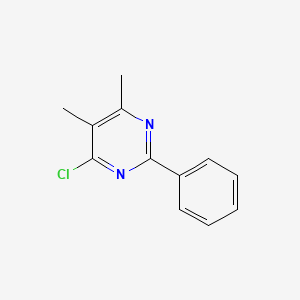

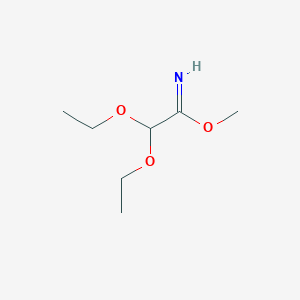

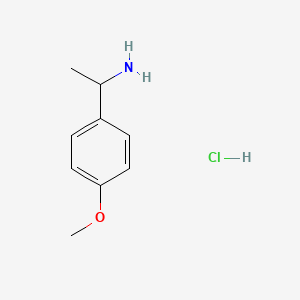

“[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” is a chemical compound with the molecular formula C13H12ClN⋅HCl . It is used in scientific research, including proteomics research . It appears as a light yellow to yellow powder .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a biphenyl group (two connected phenyl rings) with a chlorine atom on one ring and a methylamine group on the other . The InChI code for this compound is 1S/C13H12ClN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H .

Physical and Chemical Properties Analysis

“this compound” is a light yellow to yellow powder . It has a molecular weight of 254.16 g/mol . The compound should be stored at temperatures between 0-8°C .

Applications De Recherche Scientifique

Derivatives and Biological Activity

- Derivatives of phenylthiophens, which include compounds related to [4-(2-Chlorophenyl)phenyl]methylamine, have been synthesized for potential biological activity. This includes substituted methylamines and ethylamines (Beaton, Chapman, Clarke, & Willis, 1976).

Synthesis Methods

- A study on the preparation of Tetrahydroisoquinoline-3-ones via cyclization of Phenyl Acetamides, using reagents such as Chlorophenylacetic acid and Methylamine, offers insights into the synthesis methods involving chlorophenyl compounds (Yang, Ulysse, Mclaws, Keefe, Guzzo, & Haney, 2014).

Enzyme Inhibition

- 1-Methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue act as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria. The inhibition appears to be a two-step process, with the metabolic end product being the corresponding pyrrole (Williams & Lawson, 1998).

Compound Synthesis and Optimization

- In a study focusing on the synthesis of 3-phenyl-1H-pyrazole derivatives, methodologies were optimized for the production of biologically active compounds, showing the relevance of chlorophenyl derivatives in medicinal chemistry (Liu, Xu, & Xiong, 2017).

Pharmacology

- Another study examined the enzyme-activated irreversible inhibition of type-B monoamine oxidase by compounds including chlorophenyl derivatives. This study provides insights into the selective inhibition mechanisms and kinetics of these compounds (Tipton, Fowler, McCrodden, & Strolin Benedetti, 1983).

Applications in Muscle Relaxants

- Research into the synthesis of chlormezanone, a centrally acting muscle relaxant, involved the use of chlorophenyl derivatives. This demonstrates their application in the development of pharmaceuticals (Oelschläger, Wange, Letsch, & Seeling, 2003).

Mechanism Studies

- The mechanism of inactivation of monoamine oxidase by certain chlorophenyl compounds was explored, providing valuable insights into the biochemical interactions and potential therapeutic applications of these compounds (Gates & Silverman, 1989).

Additional Chemical Applications

- Further studies delve into the synthesis and application of chlorophenyl derivatives in various chemical processes, such as the synthesis of Fluoxetine Hydrochloride, a well-known antidepressant (Zhou, 2008).

Safety and Hazards

The safety data sheet (SDS) for “[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” can be found online . It’s important to refer to this document for detailed safety and handling information. As with all chemicals, it should be handled with appropriate personal protective equipment and only by trained individuals.

Propriétés

IUPAC Name |

[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGRCECNVGEABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.